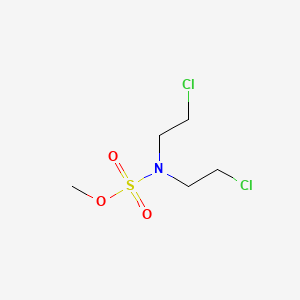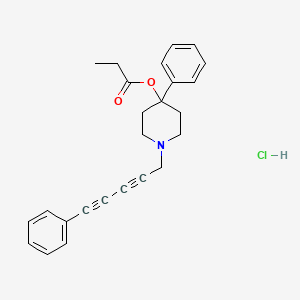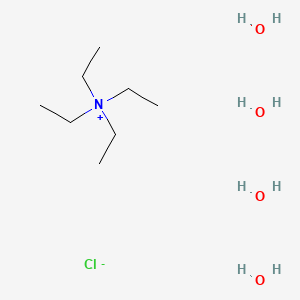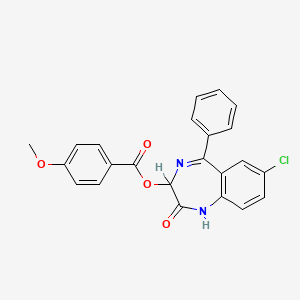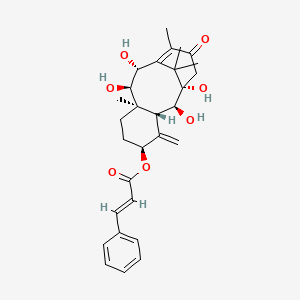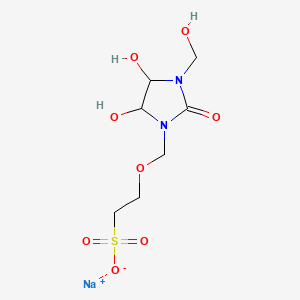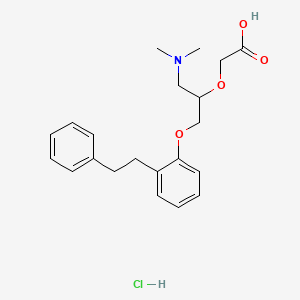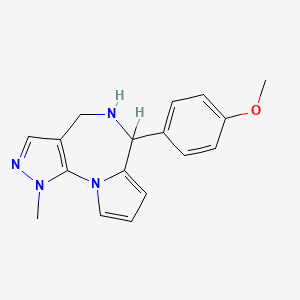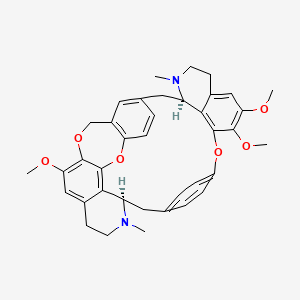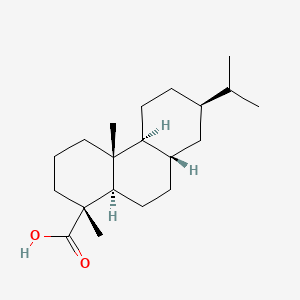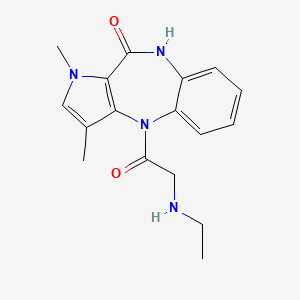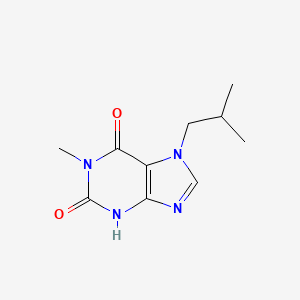
Moexipril ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moexipril ethyl ester is a long-acting, non-sulfhydryl angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension by relaxing blood vessels, causing them to widen, which helps lower blood pressure and prevent strokes, heart attacks, and kidney problems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Moexipril ethyl ester is synthesized through a series of chemical reactions involving the esterification of moexipril. The process typically involves the reaction of moexipril with ethanol in the presence of an acid catalyst to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Moexipril ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ethyl ester group can be hydrolyzed to form moexiprilat, the active metabolite.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Moexipril ethyl ester has several scientific research applications, including:
Wirkmechanismus
Moexipril ethyl ester is a prodrug that is converted to its active form, moexiprilat, through hydrolysis. Moexiprilat inhibits angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, the inhibition of ACE results in increased levels of bradykinin, which further contributes to vasodilation and antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: A long-acting ACE inhibitor with similar applications in hypertension and heart failure.
Ramipril: Known for its cardioprotective effects and used in the management of hypertension and heart failure.
Uniqueness
Moexipril ethyl ester is unique due to its long-acting nature and its specific esterification, which allows for a controlled release and conversion to the active metabolite, moexiprilat. This results in a prolonged therapeutic effect compared to some other ACE inhibitors .
Eigenschaften
CAS-Nummer |
103733-37-5 |
|---|---|
Molekularformel |
C29H38N2O7 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C29H38N2O7/c1-6-37-28(33)23(14-13-20-11-9-8-10-12-20)30-19(3)27(32)31-18-22-17-26(36-5)25(35-4)16-21(22)15-24(31)29(34)38-7-2/h8-12,16-17,19,23-24,30H,6-7,13-15,18H2,1-5H3/t19-,23-,24-/m0/s1 |
InChI-Schlüssel |
JCVOQMKUHSUGEJ-IGKWTDBASA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC2=CC(=C(C=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Kanonische SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


